N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine
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Overview
Description
N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is a complex organic compound that features a pyridazine core substituted with a piperazine ring, which is further functionalized with a nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often involving the reaction of a dihaloalkane with a piperazine derivative.
Functionalization with the Nitrophenylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring with 4-nitrobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives or sulfone compounds.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazin-3-amine: Lacks the nitro group, which may result in different biological activities.
N,N-diethyl-6-(4-((4-methylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine: Contains a methyl group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is unique due to the presence of the nitrophenylsulfonyl group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s reactivity and potential as a pharmacophore, making it a valuable target for further research and development.
Properties
IUPAC Name |
N,N-diethyl-6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4S/c1-3-21(4-2)17-9-10-18(20-19-17)22-11-13-23(14-12-22)29(27,28)16-7-5-15(6-8-16)24(25)26/h5-10H,3-4,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOIPZGYSJJGRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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